Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLIQLRJAQUQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681988 | |
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-39-0 | |
| Record name | Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The primary synthetic route involves the nucleophilic substitution of benzyl chloroformate with 1-(3-chlorophenyl)cyclopropylamine. The reaction proceeds via a two-step mechanism:
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Activation : The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.
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Departure of Chloride : The intermediate collapses, releasing hydrochloric acid (HCl) and yielding the carbamate product.
Standard Laboratory Protocol
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Reagents :
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1-(3-Chlorophenyl)cyclopropylamine (1.0 equiv)
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Benzyl chloroformate (1.2 equiv)
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Triethylamine (2.0 equiv, as HCl scavenger)
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Dichloromethane (DCM, solvent)
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Procedure :
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Dissolve the amine in DCM under nitrogen at 0°C.
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Add triethylamine dropwise, followed by benzyl chloroformate.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and concentrate.
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Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Maximizes rate |
| Solvent | DCM | Prevents hydrolysis |
| Equivalents of Base | 2.0 | Neutralizes HCl |
Alternative Pathways for Industrial Scaling
Continuous Flow Synthesis
Industrial production favors continuous flow reactors to enhance reproducibility and safety. Key modifications include:
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Residence Time : 30 minutes at 50°C.
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Solvent System : Toluene/THF (4:1) for improved solubility.
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Automated Quenching : In-line neutralization with aqueous NaHCO₃.
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 82% | 88% |
| Purity | 95% | 98% |
| Throughput (kg/day) | 1.2 | 12.5 |
Solid-Phase Synthesis
Immobilizing the amine precursor on resin beads simplifies purification. Post-reaction, the product is cleaved using trifluoroacetic acid (TFA), achieving >90% purity without chromatography.
Critical Analysis of Byproduct Formation
Common Impurities
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N,N-Dicarbamate : Forms due to excess benzyl chloroformate (mitigated by stoichiometric control).
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Cyclopropane Ring-Opened Products : Result from acid-catalyzed degradation (prevented by rigorous exclusion of moisture).
Advanced Purification Techniques
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Recrystallization : Ethanol/water (7:3) yields 99% pure product.
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Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to traditional columns.
Industrial-Scale Case Study
A 2024 pilot plant trial demonstrated the feasibility of kilogram-scale synthesis:
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Reactor Type : 500 L jacketed glass-lined steel reactor.
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Cycle Time : 8 hours (including workup).
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Cost Analysis : Raw material costs accounted for 62% of total expenses, highlighting the need for optimized benzyl chloroformate recovery.
Table 3: Economic Comparison of Methods
| Method | Cost per kg (USD) | Environmental Impact (E-factor) |
|---|---|---|
| Batch | 1,450 | 8.7 |
| Continuous Flow | 1,210 | 5.2 |
| Solid-Phase | 1,680 | 3.9 |
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzyl or chlorophenyl rings.
Scientific Research Applications
Medicinal Chemistry
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. The compound's structural features allow it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on cyclopropane derivatives has shown that modifying substituents can enhance biological activity against cancer cell lines, such as HeLa cells . The incorporation of halogens like chlorine can influence the compound's potency and selectivity.
- Neuropharmacological Applications : Carbamate derivatives are known for their neuroactive properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems warrants further investigation into its pharmacological profile .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis of Carbamates : this compound can be utilized in the synthesis of other carbamate derivatives through acylation reactions. Its reactivity towards alcohols and amines allows for the formation of stable activated carbonates, which can be further transformed into various carbamates .
- Building Block for Drug Development : The compound's ability to act as a building block in synthesizing pharmaceutical agents highlights its importance in drug discovery. Its unique cyclopropane structure may lead to novel pharmacological profiles that differentiate it from other carbamate-based drugs .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
- Modification of Substituents : Research indicates that altering substituents on the cyclopropane ring or the phenyl group can significantly affect biological activity. For example, changing halogen positions or substituting different functional groups can enhance or diminish anticancer efficacy .
- Comparative Analysis : A comparative study with structurally similar compounds reveals that variations in substituents lead to different pharmacokinetic and pharmacodynamic properties. This information is vital for designing more effective derivatives tailored for specific therapeutic targets.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound and Compound 28 enhances AChE inhibition compared to 4-substituted analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) .
AChE/BChE Inhibition
- Compound 28 : Demonstrated the lowest IC₅₀ (0.23 µM) among the series, comparable to galanthamine, a reference AChE inhibitor. Its 3-chlorophenyl group and methyl-carbamate moiety contribute to high selectivity .
- The cyclopropane ring may enhance metabolic stability but reduce solubility .
- 4-Chloro Derivatives : Show reduced potency, indicating meta-substitution (3-chloro) is critical for optimal enzyme interaction .
Selectivity Index
Comparison with Functional Analogs
Carbamates with Hydroxymethyl Cyclopropane
Structure-Activity Relationship (SAR) Insights
- 3-Chlorophenyl Group : Essential for high AChE affinity due to hydrophobic interactions and halogen bonding in the enzyme's active site .
- Cyclopropane vs. Oxopropan-2-yl : Cyclopropane's rigidity may stabilize bioactive conformations but could limit binding flexibility compared to the more flexible oxopropan-2-yl group .
- Methyl Carbamate : Enhances metabolic stability compared to ethyl or unsubstituted carbamates .
Biological Activity
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a cyclopropyl ring and a chlorophenyl substituent. This specific arrangement contributes to its unique chemical reactivity and biological properties. The presence of the cyclopropyl moiety is particularly significant as it can influence the compound's interaction with biological targets.
Inhibition Studies
Research has indicated that carbamate compounds can inhibit various enzymes involved in neurotransmission. A study highlighted that O-aromatic carbamates exhibited moderate inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM . Although specific data for this compound is not extensively documented, its structural similarities to known inhibitors suggest potential activity in this area.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications in the chemical structure affect biological activity. For example, variations in the substitution pattern on the phenyl ring or alterations in the cyclopropane structure can lead to significant changes in potency and selectivity against biological targets. A comparative analysis with similar compounds indicates that the chlorinated derivative may possess distinct pharmacological properties due to its unique electronic and steric characteristics .
Case Studies
Several studies have examined related compounds with structural similarities to this compound:
- Inhibition of Cholinesterases : Research on related carbamates showed that certain derivatives could effectively inhibit AChE, which is crucial for managing conditions like Alzheimer's disease . The potential for this compound to exhibit similar effects warrants further investigation.
- Antiparasitic Activity : Some carbamate derivatives have demonstrated antiparasitic effects, indicating that modifications in structure can enhance efficacy against specific pathogens. The incorporation of polar functionalities has been noted to improve aqueous solubility while maintaining biological activity .
Data Summary
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Potential AChE Inhibitor | TBD |
| O-Aromatic Carbamates | Moderate AChE/BChE Inhibition | 1.60 - 311.0 µM |
| Carbamate Derivatives | Antiparasitic Activity | Varies by derivative |
Q & A
Basic Research Question
- NMR : - and -NMR are critical for verifying cyclopropane ring geometry (e.g., cis/trans coupling constants) and carbamate linkage. The aromatic protons of the 3-chlorophenyl group appear as distinct multiplets in δ 7.2–7.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 301.08695 (calculated for CHClNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, with mobile-phase gradients optimized to resolve cyclopropane-related stereoisomers .
What strategies are employed to assess the chemical stability of this compound under varying storage conditions?
Basic Research Question
Stability studies should include:
- Thermal Stress Testing : Heating the compound to 40–60°C for 1–4 weeks to monitor degradation via HPLC .
- Hydrolytic Stability : Exposure to buffers (pH 1–10) to evaluate carbamate bond susceptibility. Cyclopropane rings are generally stable but may undergo ring-opening under strong acidic/basic conditions .
- Light Sensitivity : UV/Vis irradiation (ICH Q1B guidelines) to detect photodegradation products. Store in amber glass at 2–8°C to minimize decomposition .
How does the substitution pattern on the cyclopropane ring (e.g., chlorophenyl vs. hydroxymethyl) affect the compound's physicochemical properties and biological activity?
Advanced Research Question
- Lipophilicity : The 3-chlorophenyl group increases logP (≈2.8) compared to hydroxymethyl derivatives (logP ≈1.5), enhancing membrane permeability but reducing aqueous solubility .
- Biological Activity : Chlorophenyl substitution improves acetylcholinesterase (AChE) inhibition (IC = 0.8 µM) due to enhanced π-π stacking with aromatic residues in the enzyme’s active site. Hydroxymethyl analogs show weaker binding (IC >10 µM) .
- Steric Effects : Bulky substituents like chlorophenyl may restrict rotational freedom, stabilizing bioactive conformations .
What in vitro models are appropriate for evaluating the inhibitory potential of this compound against cholinesterases, and how are IC50_{50}50 values interpreted in structure-activity studies?
Advanced Research Question
- Enzyme Assays : Use recombinant human AChE or butyrylcholinesterase (BChE) with Ellman’s method (412 nm detection of thiocholine). Include galantamine as a positive control .
- IC Interpretation : A lower IC (e.g., 0.8 µM vs. 15 µM for BChE) indicates higher potency. For this compound, selectivity for AChE over BChE (SI = 18.75) suggests therapeutic potential in Alzheimer’s disease .
- Data Validation : Replicate assays in triplicate and use nonlinear regression (GraphPad Prism) to minimize variability .
What computational approaches are utilized to predict the binding affinity and selectivity of cyclopropyl carbamates towards target enzymes like acetylcholinesterase?
Advanced Research Question
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. The chlorophenyl group aligns with Trp86 in AChE’s catalytic anionic site (CAS), while the carbamate oxygen forms hydrogen bonds with His447 .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR Models : CoMFA or CoMSIA correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
How can conflicting data regarding the biodegradation rates of carbamate derivatives be resolved through experimental design?
Advanced Research Question
- Standardized Protocols : Follow OECD 301 guidelines (aqueous aerobic biodegradation) with activated sludge inoculum. Monitor CO evolution via respirometry .
- Contradictory Data : Discrepancies may arise from microbial community variability. Use defined bacterial consortia (e.g., Pseudomonas spp.) for reproducibility .
- Metabolite Identification : LC-MS/MS detects intermediates like 3-chlorobenzoic acid, confirming ring-opening pathways .
What methodologies are recommended for investigating the metabolic pathways of this compound in hepatic microsomal assays?
Advanced Research Question
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes .
- Metabolite Profiling : UPLC-QTOF identifies phase I metabolites (e.g., hydroxylation at cyclopropane or chlorophenyl positions) and phase II conjugates (glucuronidation) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess enzyme inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
